molecular formula C17H16N2O2S B2755204 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea CAS No. 2034436-05-8

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2755204
CAS No.: 2034436-05-8
M. Wt: 312.39
InChI Key: FWCCXOCXNLDDOF-UHFFFAOYSA-N
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Description

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea derivatives exhibit significant antibacterial and antifungal properties. In a study, urea and thiourea derivatives were synthesized and screened for their activity against various bacteria and fungi. Quantum chemical calculations supported these findings, highlighting the derivatives' potential as antimicrobial agents (Alabi et al., 2020).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

The compound's derivatives have been used in the synthesis of novel pyridine and naphthyridine derivatives, which have potential applications in various areas of chemistry and drug development. These derivatives were synthesized through reactions involving compounds like malononitriles and hydrazines (Abdelrazek et al., 2010).

Role in Neuropeptide Y5 Receptor Antagonists

This chemical framework has been utilized in the development of neuropeptide Y5 (NPY5) receptor antagonists. A study detailed the optimization of in vitro potency by modifying various molecular segments, resulting in highly potent compounds for this receptor class (Fotsch et al., 2001).

Development of Acetylcholinesterase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potential acetylcholinesterase inhibitors. These studies aim to optimize the interaction between pharmacophoric moieties for developing effective inhibitors (Vidaluc et al., 1995).

Electronic and Vibrational Characterization

The compound and its derivatives have been the subject of electronic and vibrational characterization studies. Such studies involve advanced spectroscopic techniques like NMR, IR, and XRD, providing insights into the molecular structure and properties, which are crucial for their application in various fields (Lestard et al., 2015).

Anion Receptor Studies

Thiourea derivatives, including those related to this compound, have been investigated as neutral enantioselective anion receptors. These studies focus on understanding the binding constants and enantioselectivity with various anions, contributing to the field of anion receptor chemistry (Roussel et al., 2006).

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-15(21-13)16-7-4-10-22-16/h2-10H,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCCXOCXNLDDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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